molecular formula C12H17NO3 B8634531 N-(2-hydroxy-1-hydroxymethyl-ethyl)-3-phenyl-propionamide

N-(2-hydroxy-1-hydroxymethyl-ethyl)-3-phenyl-propionamide

Cat. No. B8634531
M. Wt: 223.27 g/mol
InChI Key: AZWQVSYSKPSDLJ-UHFFFAOYSA-N
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Patent
US06184236B2

Procedure details

A mixture of N-(2-hydroxy-1-hydroxymethyl-ethyl)-3-phenyl-propionamide (1.7 g, 7.6 mmol), toluene (70 ml), 4-hydroxybenzaldehyde (1.856 g, 15.2 mmol) and a catalytic amount of p-toluenesulfonic acid was refluxed for 3 h. The mixture was evaporated and CH2Cl2 was added to the residue. The precipitate was filtered off and recrystallised from hot AcOEt (50 ml). The light brown crystals formed collected yielding trans-N-12-(4-hydroxy-phenyl)-[1,3]dioxan-5-yl]-3-phenyl-propionamide (1.41 g, MS: m/e=328.2 (M+H+)). The filtrate was concentrated and left at 4° overnight. The newly formed crystals are collected yielding cis-N-[2-(4-hydroxy-phenyl)-[1,3]dioxan-5-yl]-3-phenyl-propionamide (0.401 g, m/e=326.4 (M−H+)).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.856 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OCC([NH:6][C:7](=[O:16])[CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)CO.OC1C=CC(C=O)=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:10]1([CH2:9][CH2:8][C:7]([NH2:6])=[O:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
OCC(CO)NC(CCC1=CC=CC=C1)=O
Name
Quantity
1.856 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
CH2Cl2 was added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from hot AcOEt (50 ml)
CUSTOM
Type
CUSTOM
Details
The light brown crystals formed
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.41 g
YIELD: CALCULATEDPERCENTYIELD 124.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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